molecular formula C16H14ClN3O3 B4413394 Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate

Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate

Cat. No.: B4413394
M. Wt: 331.75 g/mol
InChI Key: GXOFSYGDOLULQO-UHFFFAOYSA-N
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Description

Methyl [3-(4-chlorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a pyrazolo[1,5-a]pyrimidine core makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-chlorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-9-15(10-3-5-11(17)6-4-10)16-18-12(8-14(22)23-2)7-13(21)20(16)19-9/h3-7,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOFSYGDOLULQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CC(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate
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Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate
Reactant of Route 3
Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate
Reactant of Route 4
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Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate
Reactant of Route 5
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Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate
Reactant of Route 6
Methyl [3-(4-chlorophenyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]acetate

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